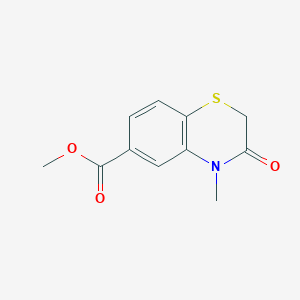

1-氨基-3-(3-甲氧基苯氧基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related aminomethoxy derivatives involves the condensation of substituted phenoxy propanol compounds with formaldehyde and secondary amines. This process yields a variety of aminomethoxy derivatives with different substituents on the phenoxy ring and the amino group. The yields of these reactions range from moderate to high, indicating a feasible synthetic route for these types of compounds . The synthesis of beta-adrenergic blocking agents also involves the introduction of amido moieties on the phenoxy ring, which can influence the potency and selectivity of the compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both proton (^1H) and carbon (^13C) NMR. These analytical methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The synthesized compounds have been tested for their reactivity in biological systems, particularly for their antimicrobial properties against bacteria and fungi. The studies have found that these compounds can efficiently suppress the activity of microorganisms, indicating their potential as antimicrobial additives or antiseptic substances . Additionally, the pharmacological activities of these compounds, such as their adrenolytic, local anesthetic, and antiarrhythmic effects, suggest that they interact with biological receptors and may undergo metabolic transformations in vivo .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of the specific compound "1-Amino-3-(3-methoxyphenoxy)propan-2-ol," they do provide insights into the properties of structurally related compounds. These properties include solubility, which is important for their application as pharmaceutical agents or additives, and stability, which is crucial for their shelf life and effectiveness. The pharmacological studies indicate that these compounds have desirable properties for drug development, such as beta-blocking activity and cardioselectivity .

科学研究应用

药代动力学和分析方法

研究已经开发了一种选择性和敏感的液相色谱-串联质谱(LC-MS/MS)方法,用于同时测定具有β-肾上腺素受体拮抗活性的新氨基丙醇衍生物。该方法已应用于体内药代动力学研究,以了解这些化合物在生物系统中的行为,突出了该化合物在β-肾上腺素受体拮抗药物开发中的相关性 (Walczak, 2014)。

肾上腺素受体拮抗活性和心血管效应

多项研究合成并评估了1-氨基-3-(3-甲氧基苯氧基)丙醇衍生物的肾上腺素受体拮抗活性,显示出显著降低收缩压和舒张压、抗心律失常活性以及对α和β肾上腺素受体的亲和力。这些发现表明通过调节肾上腺素受体活性可能在治疗心血管疾病中具有潜在应用 (Groszek et al., 2009),(Groszek et al., 2009)。

抗菌和防腐特性

一项关于合成1-苯氧基-3-(丙基硫基)丙烷的氨甲氧基衍生物的研究,结构上与1-氨基-3-(3-甲氧基苯氧基)丙醇相关,显示出这些化合物作为高效的抗菌剂对抗细菌和真菌,超过了一些当前使用的药用防腐剂。这表明在开发新的防腐药物或涂层方面具有潜在应用 (Jafarov et al., 2019)。

席夫碱络合物合成

另一个应用涉及从新的不对称三脚架胺衍生的席夫碱络合物的合成,包括1-氨基-3-(3-甲氧基苯氧基)丙醇,用于潜在用于配位化学和材料科学。已经探索了这类络合物的结构和电子性质,显示出在各种工业和制药应用中具有潜力 (Rezaeivala, 2017)。

安全和危害

属性

IUPAC Name |

1-amino-3-(3-methoxyphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBCPIXBSABXLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377883 |

Source

|

| Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(3-methoxyphenoxy)propan-2-ol | |

CAS RN |

63273-69-8 |

Source

|

| Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)